
(Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal is a complex organic compound characterized by the presence of a thiadiazole ring and an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of the thiadiazole ring suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their antimicrobial and anticancer activities.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and oxime group are key functional groups that contribute to its activity. These interactions can modulate biological pathways, leading to various effects depending on the specific target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)propanal
- (Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)pentanal
Uniqueness
(Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal is unique due to its specific combination of functional groups and the length of its carbon chain. This uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C7H9N3O2S2 |
|---|---|
Molekulargewicht |
231.3 g/mol |
IUPAC-Name |
(3Z)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyloxyimino]butanal |
InChI |
InChI=1S/C7H9N3O2S2/c1-5(3-4-11)10-12-14-7-9-8-6(2)13-7/h4H,3H2,1-2H3/b10-5- |
InChI-Schlüssel |
VSNSPNCWKIGSPT-YHYXMXQVSA-N |
Isomerische SMILES |
CC1=NN=C(S1)SO/N=C(/C)\CC=O |
Kanonische SMILES |
CC1=NN=C(S1)SON=C(C)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


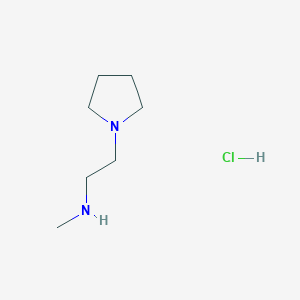

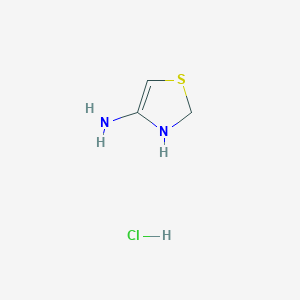
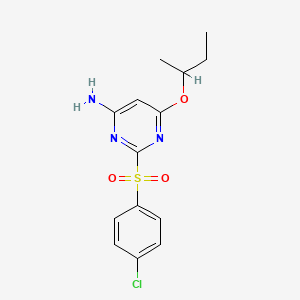

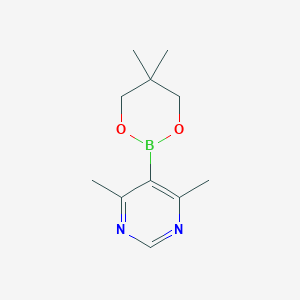

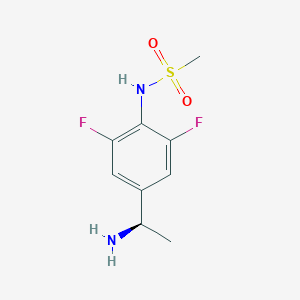
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)
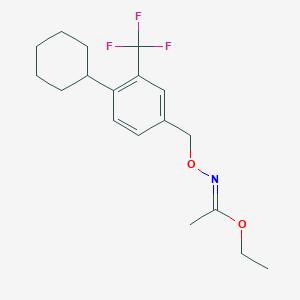

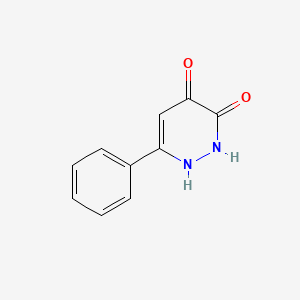

![[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12927543.png)
